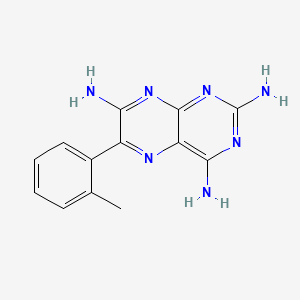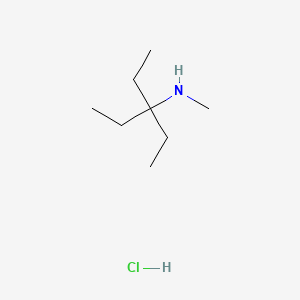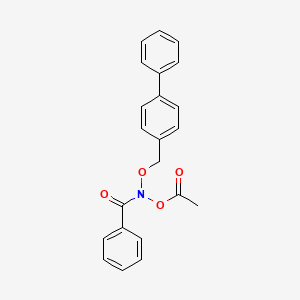
N-(Acetyloxy)-N-((1,1'-biphenyl)-4-ylmethoxy)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Acetyloxy)-N-((1,1’-biphenyl)-4-ylmethoxy)benzamide: is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of an acetyloxy group, a biphenyl moiety, and a methoxybenzamide structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(Acetyloxy)-N-((1,1’-biphenyl)-4-ylmethoxy)benzamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:
Formation of the biphenyl moiety: This can be achieved through a Suzuki coupling reaction between a halogenated benzene and a boronic acid derivative.
Introduction of the methoxy group: This step might involve the methylation of a hydroxyl group on the benzamide precursor using methyl iodide in the presence of a base.
Acetylation: The final step could involve the acetylation of the amine group using acetic anhydride or acetyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
N-(Acetyloxy)-N-((1,1’-biphenyl)-4-ylmethoxy)benzamide: can undergo various chemical reactions, including:
Oxidation: This compound might be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions could involve the use of hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions might occur at the acetyloxy or methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride or other strong bases for deprotonation followed by nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
N-(Acetyloxy)-N-((1,1’-biphenyl)-4-ylmethoxy)benzamide:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Possible therapeutic applications, though specific uses would require further research.
Industry: Use in the synthesis of advanced materials or as an intermediate in chemical manufacturing.
Wirkmechanismus
The mechanism of action for N-(Acetyloxy)-N-((1,1’-biphenyl)-4-ylmethoxy)benzamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
N-(Acetyloxy)-N-((1,1’-biphenyl)-4-ylmethoxy)benzamide: can be compared with other benzamide derivatives:
N-(Acetyloxy)-N-phenylbenzamide: Lacks the biphenyl moiety, which might affect its chemical properties and applications.
N-(Methoxy)-N-phenylbenzamide: Lacks the acetyloxy group, potentially altering its reactivity and biological activity.
The uniqueness of N-(Acetyloxy)-N-((1,1’-biphenyl)-4-ylmethoxy)benzamide lies in its specific combination of functional groups, which can confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
139259-95-3 |
|---|---|
Molekularformel |
C22H19NO4 |
Molekulargewicht |
361.4 g/mol |
IUPAC-Name |
[benzoyl-[(4-phenylphenyl)methoxy]amino] acetate |
InChI |
InChI=1S/C22H19NO4/c1-17(24)27-23(22(25)21-10-6-3-7-11-21)26-16-18-12-14-20(15-13-18)19-8-4-2-5-9-19/h2-15H,16H2,1H3 |
InChI-Schlüssel |
XNPHDVFHLWSNQW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)ON(C(=O)C1=CC=CC=C1)OCC2=CC=C(C=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


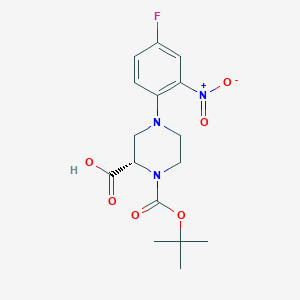

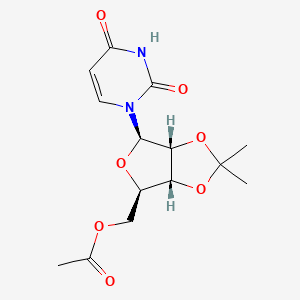

![bis[(2-hydroxy-5-methoxycarbonylphenyl)methyl] (E)-but-2-enedioate](/img/structure/B13733870.png)


![2,4-Dimethyl-6-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)phenol](/img/structure/B13733898.png)

